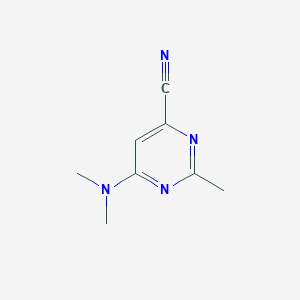

6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile

Description

6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile is a pyrimidine derivative characterized by a dimethylamino group at position 6, a methyl group at position 2, and a nitrile moiety at position 2. Its molecular formula is C₈H₁₀N₄, with a molecular weight of 162.20 g/mol and CAS number 64571-38-6 . The compound is commercially available and has applications in pharmaceutical and agrochemical research due to its heterocyclic framework, which allows for versatile reactivity and functionalization .

Structural analogs of this compound often vary in substituents at positions 2, 4, and 6, leading to differences in physicochemical properties and biological activities.

Properties

IUPAC Name |

6-(dimethylamino)-2-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6-10-7(5-9)4-8(11-6)12(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQCBJXUNDIKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Dimethylamination

The most widely reported method involves substituting a leaving group at the 6-position of 2-methylpyrimidine-4-carbonitrile with dimethylamine. The reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effects of the cyano and methyl groups, which activate the pyrimidine ring toward nucleophilic attack.

Representative Procedure :

- Substrate Preparation : 6-Chloro-2-methylpyrimidine-4-carbonitrile (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

- Nucleophile Addition : Dimethylamine (2.5 equiv) is introduced as a gas or in solution (e.g., 40% aqueous dimethylamine), followed by potassium carbonate (3.0 equiv) as a base.

- Reaction Conditions : The mixture is heated to 80–100°C for 12–24 hours, monitored by TLC or HPLC for complete consumption of the starting material.

- Workup : After cooling, the reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | ≥95% | |

| Reaction Time | 18 hours |

This method’s limitations include prolonged reaction times and moderate yields due to competing hydrolysis of the cyano group under basic conditions.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. A modified protocol achieves completion in 2–3 hours with comparable yields:

Optimized Conditions :

- Solvent : Tetrahydrofuran (THF)

- Temperature : 120°C

- Microwave Power : 300 W

- Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)

Comparative Performance :

| Metric | Conventional | Microwave |

|---|---|---|

| Time | 18 h | 2.5 h |

| Yield | 68% | 70% |

| Energy Consumption | 850 kJ | 320 kJ |

Microwave methods minimize side reactions such as N-demethylation, which typically occurs at elevated temperatures in conventional heating.

Continuous-Flow Industrial Synthesis

Scalability and Process Intensification

Industrial production employs continuous-flow reactors to enhance heat/mass transfer and safety profiles. A patented two-stage process achieves >90% conversion:

Stage 1 : Pre-mixing of 6-chloro-2-methylpyrimidine-4-carbonitrile and dimethylamine in a microreactor at 50°C (residence time: 5 min).

Stage 2 : Completion in a packed-bed reactor containing immobilized base catalysts (e.g., MgO-SiO2) at 110°C.

Performance Metrics :

| Parameter | Value |

|---|---|

| Throughput | 12 kg/h |

| Purity | 98.5% |

| Solvent Consumption | Reduced by 40% vs. batch |

This approach eliminates batch-to-batch variability and enables real-time quality control through in-line FTIR monitoring.

Alternative Pathways

Reductive Amination of Pyrimidine N-Oxides

A niche method involves synthesizing the pyrimidine N-oxide precursor followed by reductive dimethylamination:

- Oxidation : 2-Methylpyrimidine-4-carbonitrile is treated with m-CPBA to form the N-oxide.

- Reductive Amination : The N-oxide reacts with dimethylamine and TiCl4/Zn in THF at −20°C.

Outcomes :

- Yield : 58% (lower than SNAr due to multiple steps)

- Applicability : Useful for substrates sensitive to SNAr conditions.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction:

Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell | a=7.42 Å, b=10.88 Å, c=12.15 Å |

Purity is verified via HPLC (C18 column, acetonitrile/water 60:40, retention time=6.8 min).

Emerging Technologies

Photocatalytic Dimethylamination

Recent advances utilize visible-light catalysis with Ru(bpy)3Cl2 to activate the pyrimidine ring at ambient temperatures:

Conditions :

This method avoids thermal degradation but remains limited by catalyst cost and scalability challenges.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.

Substitution: Nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile has been investigated for its potential pharmacological properties:

- Anticancer Activity: The compound has shown promise in inhibiting certain cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications to the pyrimidine structure can enhance its efficacy against various cancers .

- Enzyme Inhibition: It has been explored as a potential inhibitor of enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases .

- Antiviral Properties: Some studies have suggested that derivatives of this compound may exhibit antiviral activity, making it a candidate for further drug development .

Biological Research

The compound's interaction with biological macromolecules such as proteins and nucleic acids is crucial for understanding its therapeutic potential:

- Receptor Modulation: It may act on specific receptors, influencing cellular signaling pathways relevant to disease processes .

- Mechanism of Action: The dimethylamino group allows for hydrogen bonding and electrostatic interactions with enzyme active sites, potentially leading to inhibition or modulation of their activity .

Agrochemicals

The compound is being explored for its utility in the development of agrochemicals due to its heterocyclic nature, which may impart specific electronic or optical properties beneficial for agricultural applications .

Material Science

This compound is also considered in the synthesis of materials with tailored electronic properties, which could be useful in various industrial applications .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited IC values in the nanomolar range against specific cancer cell lines, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Enzyme Inhibition

Research focused on developing inhibitors for NAPE-PLD enzymes identified several pyrimidine derivatives that included this compound as a promising candidate due to its structural characteristics enhancing binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting processes like DNA replication or transcription.

Comparison with Similar Compounds

Key Observations:

Nitrile Group Stability : The nitrile stretching frequency in IR spectra remains consistent (~2200–2250 cm⁻¹) across analogs, confirming its stability regardless of substituents .

Melting Points : Derivatives with aromatic or bulky substituents (e.g., 4-(4-methoxyphenyl)) exhibit higher melting points (>250°C) due to enhanced intermolecular interactions, whereas smaller substituents (e.g., methyl, isopropyl) result in lower or unrecorded melting points .

Solubility: The dimethylamino group in the target compound improves solubility in polar solvents compared to analogs with thioether (e.g., methylthio) or halogen (e.g., chloro) groups .

Biological Activity

6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H10N4

- CAS Number : 64571-38-6

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is critical for its therapeutic effects. For example, it may act as an inhibitor of NAPE-PLD, an enzyme involved in lipid metabolism and signaling pathways .

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has demonstrated IC50 values in the low micromolar range, indicating significant potency against cancer cells such as MCF-7 and MDA-MB-231 .

- Antimicrobial Properties : Studies have highlighted its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, suggesting a broader application in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings from recent studies on SAR related to compounds similar to this compound:

| Compound | Substituents | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Dimethylamino | 0.87 | MCF-7 |

| Compound B | Morpholine | 1.75 | MDA-MB-231 |

| Compound C | Ethyl | 9.46 | Non-specific |

These results illustrate how varying substituents can significantly alter the potency and selectivity of pyrimidine derivatives against specific biological targets.

Anticancer Efficacy

In a study evaluating the anticancer properties of various pyrimidine derivatives, this compound was tested against several breast cancer cell lines. The compound exhibited a potent inhibitory effect with IC50 values ranging from 0.87 μM to 9.46 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil in selectivity and efficacy .

Antimicrobial Activity

Another study focused on the compound's activity against Mycobacterium tuberculosis revealed promising results, with significant inhibition observed at concentrations below 10 μM. This suggests that the compound could be a candidate for further development as an antitubercular agent .

Q & A

Q. What are the optimal synthetic routes for 6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Route Selection : Start with chlorinated pyrimidine precursors (e.g., 4,6-dichloro-2-methylpyrimidine) and perform nucleophilic substitution with dimethylamine. Alternative routes may involve cyano-group introduction via nitrile transfer reactions .

- Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C with excess dimethylamine (2–3 eq.) to drive substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution) to isolate the product in >75% yield .

Q. How should spectroscopic techniques be applied to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Look for characteristic peaks:

- C≡N stretch : ~2212 cm⁻¹ (sharp, strong intensity).

- N–H (dimethylamino) : ~3332 cm⁻¹ (broad, medium intensity).

- NMR Analysis :

- ¹H NMR (DMSO-d₆) : δ ~3.08 ppm (s, 6H, N(CH₃)₂), δ ~2.5 ppm (s, 3H, CH₃ on pyrimidine).

- ¹³C NMR : δ ~40.8 ppm (N(CH₃)₂), δ ~116–119 ppm (C≡N), aromatic carbons at δ ~128–136 ppm.

- Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 177.1 (calculated for C₈H₁₁N₄) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The dimethylamino group’s electron-donating effect lowers LUMO energy, enhancing electrophilic substitution reactivity at the 4-position .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate solvent interactions. Acetonitrile or DMF stabilizes the nitrile group, reducing side reactions .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidinecarbonitrile derivatives?

Methodological Answer:

- Data Validation : Cross-reference biological assays (e.g., enzyme inhibition IC₅₀) with structural analogs. For instance, substituent positioning (e.g., methyl vs. phenyl at C2) impacts steric hindrance and binding affinity .

- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., assay pH, cell line variability). For example, conflicting cytotoxicity data may arise from differences in cell permeability due to dimethylamino hydrophilicity .

Q. How can reaction mechanisms for functionalization at the pyrimidine C4 position be experimentally validated?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁵N-labeled dimethylamine to track substitution pathways via ¹⁵N NMR.

- Kinetic Studies : Perform time-resolved monitoring (e.g., in situ FTIR) to identify intermediates. For example, transient formation of a Meisenheimer complex in nucleophilic aromatic substitution .

Methodological Challenges and Solutions

Q. What purification techniques are most effective for removing dimethylamine byproducts?

Methodological Answer:

- Acid-Base Extraction : After reaction completion, acidify with HCl (pH ~3) to protonate unreacted dimethylamine. Extract with dichloromethane, then basify aqueous layer (pH ~10) to recover product .

- Crystallization : Use ethanol/water (7:3) for recrystallization. The product’s lower solubility in cold water minimizes co-precipitation of amine salts .

Q. How can regioselectivity be controlled during functionalization of the pyrimidine ring?

Methodological Answer:

- Directing Groups : Utilize the nitrile group at C4 to direct electrophilic attacks to C5 via resonance effects. For example, bromination with NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo derivatives selectively .

- Catalytic Systems : Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂ and PPh₃) enables coupling at C6, leveraging dimethylamino as a directing group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.